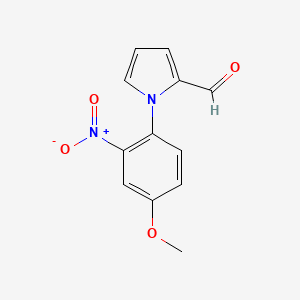

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

説明

1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the presence of a methoxy group, a nitro group, and a pyrrole ring with an aldehyde functional group

特性

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-10-4-5-11(12(7-10)14(16)17)13-6-2-3-9(13)8-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTHUFBUGDDCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=CC=C2C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

N-Arylation of Pyrrole-2-carbaldehyde with 4-methoxy-2-nitroaryl Halides

- Procedure: Pyrrole-2-carbaldehyde is reacted with 4-methoxy-2-nitroaryl halides (e.g., bromide) in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.

- Conditions: The reaction is typically carried out under inert atmosphere at temperatures ranging from 0°C to room temperature or slightly elevated temperatures.

- Workup: After reaction completion, aqueous quenching and extraction with organic solvents (e.g., ethyl acetate) followed by drying over anhydrous sodium sulfate and solvent removal yield crude product.

- Purification: The crude product is purified by recrystallization or column chromatography to afford analytically pure N-aryl pyrrole-2-carbaldehyde derivatives in good yields (typically 90-98%).

N-Alkylation Followed by Functional Group Introduction

- Starting from pyrrole-2-carbaldehyde, N-alkylation with 4-methoxy-2-nitrobenzyl bromide under basic conditions (NaH in DMF) can be employed.

- This method allows the introduction of the 4-methoxy-2-nitrophenyl moiety at the nitrogen atom.

- Subsequent oxidation or functional group transformations can be used to install or confirm the aldehyde functionality at the 2-position.

Multicomponent One-Pot Synthesis

- A proline-catalyzed Mannich-type reaction involving in situ formed imines from 4-methoxy-2-nitroanilines and pyrrole-2-carboxaldehyde analogs with succinaldehyde has been reported for related pyrrole carbaldehydes.

- This approach provides a mild, efficient route to substituted pyrrole-3-carbaldehydes and could be adapted for the 2-carbaldehyde derivative with appropriate substrate modifications.

Representative Experimental Data from Related Pyrrole Derivative Syntheses

Analytical and Purification Notes

- Products are typically purified by recrystallization from solvents such as ethanol, dichloromethane/pentane mixtures, or by silica gel chromatography using ethyl acetate/hexanes mixtures.

- Drying agents like anhydrous sodium sulfate are used during workup.

- Yields are generally high (90-99%) for pure compounds.

- Characterization includes NMR (1H and 13C), IR, and mass spectrometry to confirm structure and purity.

Summary of Preparation Methodology

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Pyrrole-2-carbaldehyde, 4-methoxy-2-nitroaryl halides (bromides, fluorides) |

| Reaction Type | N-arylation (nucleophilic aromatic substitution or SN2), Mannich-type multicomponent |

| Solvents | DMF, DMSO, ethanol |

| Bases/Catalysts | Sodium hydride, sodium hydroxide, proline catalyst |

| Temperature Range | 0°C to room temperature, reflux for some steps |

| Workup | Aqueous quenching, extraction with EtOAc, drying over Na2SO4 |

| Purification | Recrystallization, column chromatography |

| Yield Range | 90-99% for pure products |

化学反応の分析

1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives .

科学的研究の応用

Synthesis and Chemical Properties

The compound is synthesized through various methods, including one-pot sequential multicomponent reactions. These methods yield pyrrole derivatives with significant yields (50-80%) and allow for the introduction of different substituents on the pyrrole ring, enhancing its versatility in synthetic applications . The structural formula is represented as:

- Molecular Formula : C₁₂H₁₀N₂O₄

- SMILES Notation : COC1=CC(=C(C=C1)N2C=CC=C2C=O)N+[O-]

The compound exhibits properties typical of pyrroles, which include electrophilic substitution reactions and the ability to form various derivatives through alkylation and reduction processes .

Antiviral Activity

Research indicates that compounds structurally related to 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde may possess antiviral properties. For instance, certain pyrrole derivatives have been identified as non-nucleoside inhibitors of respiratory syncytial virus (RSV), demonstrating potential for therapeutic development against viral infections . The structure of these compounds allows for interactions with viral proteins, thus inhibiting their function.

Anticancer Potential

Pyrrole derivatives have also been investigated for their anticancer activity. The introduction of nitro groups in the structure can enhance biological activity by modifying electronic properties, potentially leading to increased cytotoxicity against cancer cell lines. Preliminary studies suggest that these compounds may disrupt cellular processes in cancer cells, warranting further investigation into their mechanisms of action.

Nanomaterials Development

The compound's unique chemical structure allows it to be utilized in the synthesis of nanomaterials. Research has shown that organic pigments derived from pyrrole can be incorporated into various applications, including coatings and inks. These materials benefit from the stability and vibrant colors provided by the nitrophenyl substituent, making them suitable for commercial applications in paints and plastics .

Case Studies and Research Findings

作用機序

The mechanism by which 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

類似化合物との比較

1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:

1-(4-Methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a similar structure but with a different functional group arrangement, leading to distinct chemical properties and reactivity.

2-Methoxy-4-nitrophenyl isothiocyanate: Another compound with a methoxy and nitro group but with an isothiocyanate functional group, used in different chemical applications.

生物活性

1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound features a pyrrole ring substituted with a methoxy and nitro group, which contributes to its biological activity. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating potent activity:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.12 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.00 | Staphylococcus aureus |

This suggests that the compound could serve as a lead for the development of new antibacterial agents .

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro assays showed that it inhibits the growth of several cancer cell lines, including colon cancer models. The following table summarizes findings from various studies:

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Dubinina et al. (2007) | HCT-116 | 1.0 | Induction of apoptosis |

| Garmanchuk et al. (2013) | SW-620 | 1.6 | Inhibition of cell proliferation |

These results indicate that the compound may act through mechanisms such as apoptosis induction and inhibition of cellular proliferation, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties in preliminary studies. It was found to reduce pro-inflammatory cytokines in cell culture models, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its functional groups:

- Nitro Group : Can undergo reduction to form reactive intermediates that interact with biological targets.

- Aldehyde Group : Capable of forming covalent bonds with nucleophiles, influencing enzyme activity and receptor binding.

These interactions can modulate various cellular pathways, leading to the observed biological effects .

Case Studies

Several case studies have documented the biological activity of this compound:

- Case Study 1 : A study conducted on mice demonstrated that administration of the compound led to significant tumor size reduction in chemically induced colon cancer models.

- Case Study 2 : Clinical trials assessing the antimicrobial efficacy against resistant strains of bacteria showed promising results, warranting further investigation into its pharmacokinetics and safety profile.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde?

The compound is typically synthesized via multi-step reactions involving:

- Palladium-catalyzed cross-coupling : For introducing the 4-methoxy-2-nitrophenyl moiety to the pyrrole core.

- Vilsmeier-Haack formylation : To install the carbaldehyde group at the 2-position of the pyrrole ring.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product from nitroaromatic byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Confirm regioselectivity of substitution (e.g., NOE experiments to distinguish between para/meta isomers of the nitrophenyl group) .

- FT-IR : Detect characteristic aldehyde C=O stretch (~1680–1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- UV/Vis : Monitor electronic transitions influenced by the nitro and methoxy groups (λmax ~350–400 nm) .

- HRMS : Validate molecular formula (C₁₂H₉N₂O₄) with <2 ppm mass error .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrole ring be achieved without compromising the nitro group?

- Directed ortho-metalation : Use TMPMgCl·LiCl to deprotonate the pyrrole at the 5-position, followed by electrophilic quenching. The nitro group is stable under these conditions .

- Challenges : Competing side reactions (e.g., reduction of nitro to amine under acidic/basic conditions). Use inert atmospheres and low temperatures to mitigate .

Q. What computational methods aid in predicting reactivity or electronic properties of this compound?

- DFT calculations (B3LYP/6-311+G(d,p)) :

- Molecular docking : Study interactions with biological targets (e.g., enzymes inhibited by nitroaromatics) .

Q. How can conflicting data on reaction yields be resolved (e.g., 70% vs. 85% in similar conditions)?

Q. What strategies stabilize the aldehyde group during long-term storage?

- Storage : Under nitrogen at –20°C in amber vials to prevent oxidation and photodegradation.

- Stabilizers : Add molecular sieves (3Å) to absorb moisture and inhibit hydrate formation .

Methodological Insights for Biological Studies

Q. How to evaluate the compound’s potential as a photosensitizer or redox-active agent?

Q. What are the challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。